molecular formula C5H12N2O B2663763 3-Hydroxy-3-methylbutanimidamide CAS No. 912756-37-7

3-Hydroxy-3-methylbutanimidamide

Cat. No.: B2663763
CAS No.: 912756-37-7
M. Wt: 116.164
InChI Key: JXYSOGZSXWYKSE-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylbutanimidamide is a substituted amidine derivative characterized by a hydroxyl group and a methyl branch on the butanimidamide backbone. Its hydrochloride salt form, This compound hydrochloride, is frequently utilized in synthetic chemistry and pharmaceutical research due to its stability and reactivity. The compound’s molecular formula (base form) is inferred as C₄H₉N₂O, with a hydrochloride derivative formula of C₄H₁₀ClN₂O (calculated molecular weight: 138.6 g/mol) . It is commercially available in milligram to gram quantities at premium pricing (e.g., €1,702.00 for 500 mg), reflecting its specialized applications in drug discovery and organic synthesis .

The amidine functional group confers strong basicity and nucleophilic character, enabling its use in cyclization reactions and as a precursor for heterocyclic compounds.

Properties

IUPAC Name

3-hydroxy-3-methylbutanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYSOGZSXWYKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methylbutanimidamide typically involves the reaction of isobutylene oxide with cyanide to form 3-hydroxy-3-methylbutyronitrile. This intermediate is then hydrolyzed using either nitrilase enzymes or a combination of nitrile hydratase and amidase enzymes to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often includes steps such as purification and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methylbutanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-3-methylbutanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-hydroxy-3-methylbutanimidamide and related amidines, oxazolidinediones, and aryl-substituted derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
This compound HCl C₄H₁₀ClN₂O 138.6 Amidine, hydroxyl, methyl Pharmaceutical intermediates
3-Methyl-1,3-oxazolidine-2,4-dione C₆H₁₀O 98.15 Oxazolidinedione ring Polymer precursors, lactones
3-(3-Methylphenoxy)propanimidamide C₁₀H₁₄N₂O 178.23 Amidine, phenoxy Agrochemical research
5-Bromo-2-fluoro-4-pyridinecarboxylic acid C₆H₃BrFNO₂ 220.00 Carboxylic acid, halogenated Medicinal chemistry

Functional Group Reactivity

  • This compound HCl : The amidine group facilitates condensation and nucleophilic substitution reactions, while the hydroxyl group enables hydrogen bonding and solubility modulation. Its hydrochloride salt enhances stability for storage .
  • 3-Methyl-1,3-oxazolidine-2,4-dione : The dione ring is electrophilic, favoring ring-opening reactions for polymer synthesis (e.g., polyurethanes) .
  • 3-(3-Methylphenoxy)propanimidamide: The phenoxy group enhances lipophilicity, making it suitable for membrane-penetrating agrochemicals .

Cost and Availability

Research Findings and Limitations

  • Contradictions : While the molecular weights of 3-methyl-1,3-oxazolidine-2,4-dione (98.15 g/mol) and 5-Bromo-2-fluoro-4-pyridinecarboxylic acid (220.00 g/mol) are explicitly documented , solubility and stability data for this compound remain unverified in open sources.

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